molecular formula C13H10N2OS B2725538 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one CAS No. 91822-63-8

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one

Cat. No. B2725538
CAS RN: 91822-63-8
M. Wt: 242.3
InChI Key: OHXAADDPGLWMGZ-UHFFFAOYSA-N
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Description

2-Naphthylamine is an odorless, white to red crystal with a faint, aromatic odor . It has the molecular formula C10H9N .


Synthesis Analysis

A method for preparing 2-naphthylamine involves directly reacting 2-acetonaphthone and hydroxylamine hydrochloride to synthesize intermediate 2-naphthyl ketoxime. This intermediate then undergoes a rearrangement reaction in polyphosphoric acid to obtain 2-acetyl naphthylamine. Finally, deacetylation on the 2-acetyl naphthylamine is carried out, followed by filtering, washing, and drying to obtain the 2-naphthylamine .


Molecular Structure Analysis

The molecular structure of 2-Naphthylamine is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Naphthylamine has a boiling point of 579.2 K and a melting point of 383 K . Its molecular weight is 143.19 g/mol .

Safety and Hazards

2-Naphthylamine is harmful if swallowed and may cause cancer. It is also toxic to aquatic life with long-lasting effects . It is odorless, white to red crystals with a faint, aromatic odor .

properties

IUPAC Name

2-naphthalen-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXAADDPGLWMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC3=CC=CC=C3C=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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